

# Verlamelin: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: Verlamelin

Cat. No.: B14756304

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An In-depth Examination of the Physicochemical Properties, Biological Activity, and Synthesis of a Potent Antifungal Depsipeptide

## Introduction

**Verlamelin** is a naturally occurring macrocyclic depsipeptide that has demonstrated significant and broad-spectrum antifungal activity.<sup>[1]</sup> First isolated in 1986, this complex lipodepsipeptide has garnered interest within the research community for its potential as a lead compound in the development of novel antifungal therapeutics.<sup>[1][2]</sup> This document provides a comprehensive technical overview of **Verlamelin A**, the most studied compound in this class, summarizing its physical and chemical properties, biological activity, and a detailed methodology for its total synthesis.

## Physicochemical and Biological Properties

**Verlamelin A** is a complex molecule with a distinct cyclic structure composed of amino and fatty acids. Its physicochemical properties are summarized below.

## Physical and Chemical Data

A collection of key physical and chemical data for **Verlamelin A** is presented in Table 1. This data is crucial for its characterization and formulation development.

Property	Value	Source
Molecular Formula	C45H72N7O11	[1]
Molecular Weight (M+H)+	886.5284	[1]
Optical Rotation [ $\alpha$ ]D25	-11° (c 0.01, MeOH)	[1]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO	

## Antifungal Activity

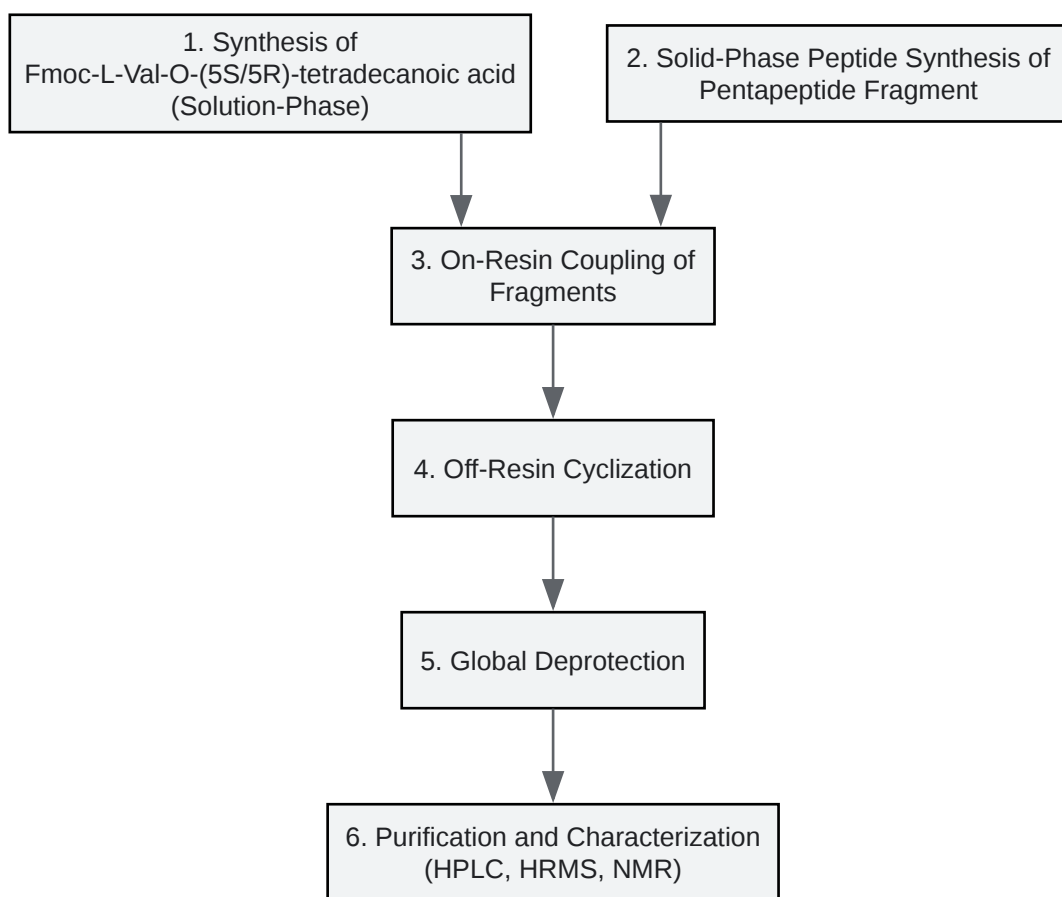
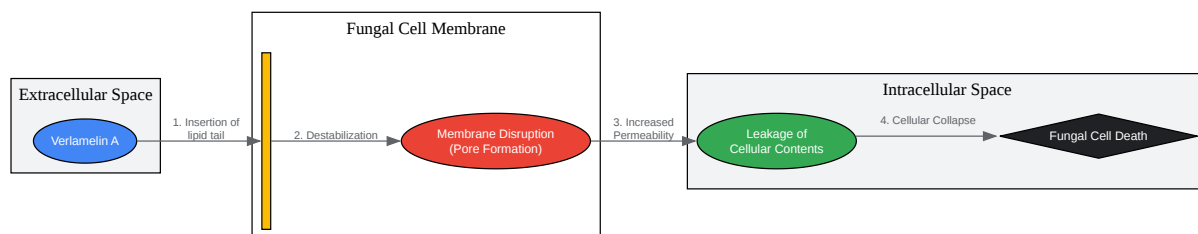
**Verlamelin A** exhibits potent antifungal activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of a microorganism, are detailed in Table 2.

Fungal Species	MIC ( $\mu\text{g/mL}$ )	Source
<i>Alternaria alternata</i>	8	[1][3]
<i>Alternaria solani</i>	8	[1][3]
<i>Rhizoctonia solani</i>	16	[1][3]
<i>Aspergillus versicolor</i>	Not specified	
<i>Curvularia australiensis</i>	Not specified	
<i>Colletotrichum asianum</i>	5-10	
<i>Bipolaris maydis</i>	Not specified	[4]
<i>Botrytis cinerea</i>	Not specified	[4]
<i>Fusarium oxysporum</i>	Not specified	[4]
<i>Magnaporthe grisea</i>	Not specified	[4]

## Mechanism of Action

While the precise molecular mechanism of action for **Verlanelin A** has not been definitively elucidated, its structural classification as a lipodepsipeptide antibiotic suggests a likely mode of action involving the disruption of the fungal cell membrane.<sup>[5]</sup><sup>[6]</sup> Lipopeptides are known to interact with and increase the permeability of microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death.<sup>[5]</sup>

The proposed mechanism involves the insertion of the lipid tail of **Verlanelin A** into the fungal cell membrane, which is facilitated by its lipophilic nature. This insertion is thought to disrupt the integrity of the membrane, potentially through the formation of pores or channels, leading to a loss of essential ions and small molecules, ultimately resulting in fungal cell death.



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